

# A Comparative Spectroscopic Guide to Bromophenyl Methoxy Benzoic Acid Isomers

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## Compound of Interest

Compound Name:	2-[(3-bromophenyl)methoxy]benzoic Acid
CAS No.:	743453-43-2
Cat. No.:	B1274787

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For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in chemical synthesis and characterization. This guide provides an objective comparison of the spectroscopic data for four isomers of bromophenyl methoxy benzoic acid, offering supporting experimental data to facilitate their differentiation. The isomers compared are:

- 2-Bromo-4-methoxybenzoic acid
- 3-Bromo-4-methoxybenzoic acid
- 4-Bromo-2-methoxybenzoic acid
- 5-Bromo-2-methoxybenzoic acid

## Spectroscopic Data Comparison

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the four isomers.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Chemical Shifts in ppm)**

Proton Assignment	2-Bromo-4-methoxybenzoic acid	3-Bromo-4-methoxybenzoic acid	4-Bromo-2-methoxybenzoic acid	5-Bromo-2-methoxybenzoic acid
-COOH	Broad singlet	8.05 (d, $J=2.1$ Hz), 7.90 (dd, $J=8.6, 2.1$ Hz)[1]	Broad singlet	Broad singlet
Aromatic-H	7.11-7.15 (m, 2H), 7.68 (d, 1H) [2]	7.01 (d, $J=8.7$ Hz)[1]	7.11-7.15 (m, 2H), 7.68 (d, 1H) [2]	Aromatic protons are present
-OCH <sub>3</sub>	3.90 (s, 3H)[2]	3.85 (s, 3H)[1]	3.88 (s, 1H), 3.90 (s, 3H)[2]	A methoxy proton signal is present

Note: The chemical shift of the carboxylic acid proton (-COOH) is often a broad singlet and its position can vary depending on the solvent and concentration.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Chemical Shifts in ppm)**

Carbon Assignment	2-Bromo-4-methoxybenzoic acid	3-Bromo-4-methoxybenzoic acid	4-Bromo-2-methoxybenzoic acid	5-Bromo-2-methoxybenzoic acid
C=O	~165-170	168.4[1]	Not explicitly found	Not explicitly found
Aromatic-C	Aromatic carbons are present	161.0, 135.7, 132.0, 125.4, 112.5, 112.1[1]	Aromatic carbons are present	Aromatic carbons are present
-OCH <sub>3</sub>	~56	57.0[1]	~56	~56

**Table 3: IR Spectroscopic Data (Wavenumber in cm<sup>-1</sup>)**

Functional Group	2-Bromo-4-methoxybenzoic acid	3-Bromo-4-methoxybenzoic acid	4-Bromo-2-methoxybenzoic acid	5-Bromo-2-methoxybenzoic acid
O-H (Carboxylic acid)	2500-3300 (broad)	2500-3300 (broad)[3]	2500-3300 (broad)	2500-3300 (broad)
C=O (Carbonyl)	~1700	~1690[3]	~1700	~1700
C-O (Ether)	~1250	~1255[3]	~1250	~1250
C-Br	~600-700	~650-750[3]	~600-700	~600-700

**Table 4: Mass Spectrometry Data (m/z)**

Isomer	Molecular Formula	Molecular Weight (g/mol)	Key Mass Fragments (m/z)
2-Bromo-4-methoxybenzoic acid	C <sub>8</sub> H <sub>7</sub> BrO <sub>3</sub>	231.04	M+ pattern at 230/232 expected
3-Bromo-4-methoxybenzoic acid	C <sub>8</sub> H <sub>7</sub> BrO <sub>3</sub>	231.04	230/232 (M+), 213/215, 185, 157[3]
4-Bromo-2-methoxybenzoic acid	C <sub>8</sub> H <sub>7</sub> BrO <sub>3</sub>	231.04	245/247 [M+H] <sup>+</sup> [2]
5-Bromo-2-methoxybenzoic acid	C <sub>8</sub> H <sub>7</sub> BrO <sub>3</sub>	231.04	M+ pattern at 230/232 expected

## Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques. Below are generalized experimental protocols for each method.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-20 mg of the bromophenyl methoxy benzoic acid isomer is dissolved in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- **<sup>1</sup>H NMR Spectroscopy:** Proton NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **<sup>13</sup>C NMR Spectroscopy:** Carbon-13 NMR spectra are typically recorded on the same instrument using a proton-decoupled pulse sequence to simplify the spectrum. A greater number of scans is usually required compared to <sup>1</sup>H NMR due to the lower natural abundance of the <sup>13</sup>C isotope.

### Infrared (IR) Spectroscopy

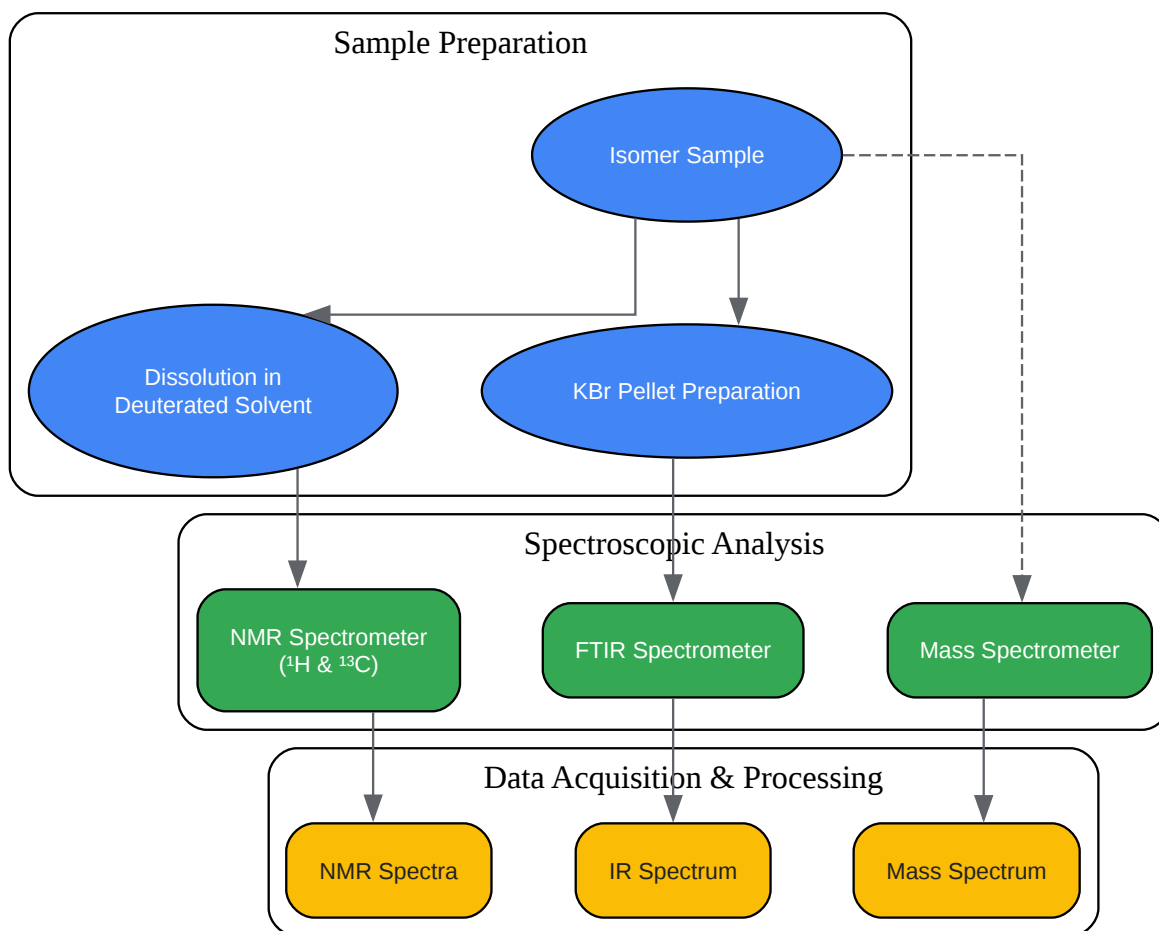
- **Sample Preparation:** A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory where the solid sample is placed directly on the crystal.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum is recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.
- **Ionization:** Electron Ionization (EI) at 70 eV is a common method for generating ions and characteristic fragmentation patterns. Electrospray ionization (ESI) is also frequently used, particularly with LC-MS, which can provide information about the molecular ion in the form of  $[\text{M}+\text{H}]^+$  or  $[\text{M}-\text{H}]^-$ .
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

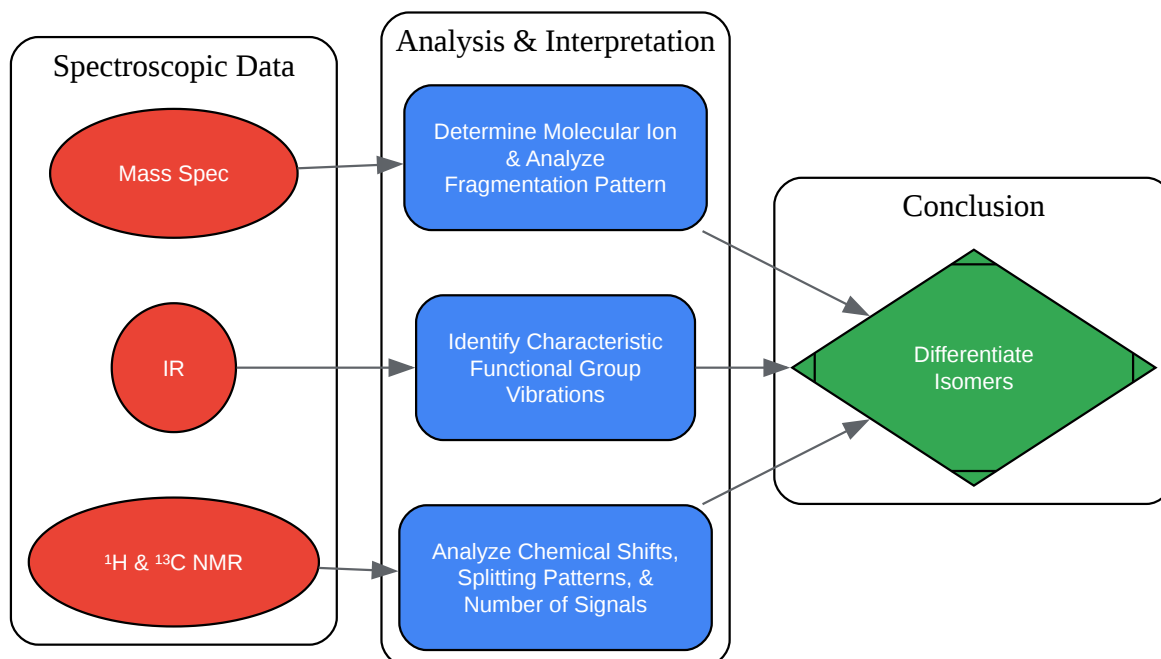
## Visualization of Experimental Workflow and Isomer Differentiation

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of using the data to differentiate between the isomers.



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General workflow for spectroscopic analysis.



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Logic for differentiating isomers using spectroscopic data.

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## References

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